5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 97845-58-4
VCID: VC1962781
InChI: InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3
SMILES: CC1(OCC(CO1)CCBr)C
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

CAS No.: 97845-58-4

Cat. No.: VC1962781

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane - 97845-58-4

Specification

CAS No. 97845-58-4
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
IUPAC Name 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
Standard InChI InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3
Standard InChI Key QFLUXIUZRCNNHY-UHFFFAOYSA-N
SMILES CC1(OCC(CO1)CCBr)C
Canonical SMILES CC1(OCC(CO1)CCBr)C

Introduction

Physical and Chemical Properties

PropertyValue
CAS Number97845-58-4
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Physical StateLiquid
Density1.255 g/cm³ to 1.336 g/mL at 25°C
Boiling Point239.2°C at 760 mmHg
Flash Point67-98.2°C
Refractive Index1.453 to 1.482 (n20/D)
AppearanceColorless to pale yellow liquid
SolubilitySoluble in most organic solvents, slightly soluble in water

The relatively high boiling point of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane (239.2°C at 760 mmHg) indicates strong intermolecular forces, which is consistent with its molecular structure containing oxygen atoms capable of hydrogen bonding . The compound's density being greater than water (1.255-1.336 g/cm³) affects its handling in laboratory settings, particularly during liquid-liquid extractions where it would be expected to form the lower layer when mixed with water. The flash point data (67-98.2°C) suggests that this compound should be handled with care to avoid potential fire hazards, particularly when working with heat sources or flammable solvents .

Structural Information

The molecular structure of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane consists of a six-membered heterocyclic ring (1,3-dioxane) with two oxygen atoms at positions 1 and 3. The ring is substituted with two methyl groups at position 2 and a bromoethyl group at position 5. This structural arrangement confers specific chemical properties and reactivity patterns to the molecule. Table 2 presents the structural identifiers and representations of this compound .

Table 2: Structural Information of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

ParameterInformation
IUPAC Name5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane
InChIInChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3
InChIKeyQFLUXIUZRCNNHY-UHFFFAOYSA-N
Canonical SMILESCC1(OCC(CO1)CCBr)C
EC Number695-493-8
DSSTox Substance IDDTXSID30243281

Synthesis Methods

The synthesis of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane typically involves the bromination of 2,2-dimethyl-1,3-dioxane. Several synthetic routes have been developed, with the most common method involving the reaction of 2,2-dimethyl-1,3-dioxane with bromoethane in the presence of a strong base such as sodium hydride. This section outlines the primary synthetic approaches and considerations for producing this compound.

Laboratory Synthesis

The laboratory preparation of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane generally follows these steps:

  • Preparation of 2,2-dimethyl-1,3-dioxane as the starting material

  • Addition of a strong base (typically sodium hydride) to generate the corresponding anion

  • Reaction with bromoethane to introduce the bromoethyl group at position 5

  • Purification through distillation or column chromatography

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product or starting materials. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are commonly employed as reaction media due to their ability to dissolve both the starting materials and the product while promoting the desired substitution reaction.

Industrial Production

Industrial production of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity. Specific industrial methods may include:

  • Optimization of reaction conditions to maximize yield and minimize waste

  • Implementation of continuous flow processes for more efficient production

  • Development of recycling systems for solvents and unreacted starting materials

  • Quality control measures to ensure consistent product specifications

The industrial production methods aim to minimize production costs while maintaining high product quality and purity, which are essential for applications in pharmaceuticals and fine chemicals. While specific industrial protocols are often proprietary, the general synthetic approach follows similar principles to those employed in laboratory settings, with modifications to accommodate larger scales and economic considerations.

Types of Reactions and Applications

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane participates in various chemical reactions, primarily due to the reactivity of the bromoethyl group. This section explores the major reaction types and applications of this versatile compound .

Nucleophilic Substitution Reactions

The bromine atom in 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. In these reactions, the bromine is replaced by various nucleophiles, resulting in the formation of new compounds. Common nucleophiles include:

  • Amines: Resulting in amino derivatives

  • Thiols: Forming thioether derivatives

  • Alkoxides: Leading to ether derivatives

Biological Activity

Research indicates that compounds structurally related to 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane exhibit significant biological activities, particularly antimicrobial properties. This section explores the current understanding of the biological implications of this compound and its derivatives.

Antimicrobial Properties

Studies on structurally similar dioxanes have shown selective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves:

  • Disruption of bacterial cell membranes

  • Interference with metabolic pathways essential for bacterial survival

  • Inhibition of specific bacterial enzymes or cellular processes

While specific data on the antimicrobial activity of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane itself is limited, the structural features of this compound suggest potential for similar biological effects. The presence of the dioxane ring, which can interact with lipid components of cell membranes, combined with the reactive bromoethyl group, which may target specific biological molecules, contributes to the potential antimicrobial activity of this class of compounds.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active molecules. One notable example is its role in the synthesis of antiviral compounds, where it serves as a precursor for introducing specific structural elements that contribute to the antiviral activity. The ability to selectively modify the bromoethyl group allows for the creation of derivatives with specific biological activities tailored for pharmaceutical applications.

Structure-Activity Relationships

The relationship between the structural features of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane and its biological activity is an area of ongoing research. Key aspects being investigated include:

Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological properties for specific therapeutic applications. By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can develop more effective and selective compounds for various biomedical applications.

SupplierProduct NumberPurityPackage SizePrice (USD)
Sigma-Aldrich75351395%250 mg$177
Toronto Research Chemicals (TRC)B292455Not specified25 mg$45
Other chemical suppliersVarious95-98%VariousVariable

Prices may vary based on market conditions, quantity ordered, and specific supplier policies. Bulk orders typically offer reduced per-unit costs compared to smaller research quantities. The relatively high cost of this compound reflects the complexity of its synthesis and purification, as well as its specialized applications in research and development.

Quality Considerations

When selecting a commercial source for 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane, several quality factors should be considered:

  • Purity level: Higher purity is generally required for pharmaceutical and advanced research applications

  • Certificate of Analysis (CoA): Documentation verifying the compound's identity and purity

  • Stability considerations: Information on storage conditions and shelf life

  • Regulatory compliance: Adherence to relevant safety and quality standards

For critical applications, it may be advisable to conduct additional analysis or purification of commercially obtained material to ensure it meets specific requirements. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) can be employed to verify the purity and identity of the compound before use in sensitive applications.

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